
2-Aminopyridine-3,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopyridine-3,5-disulfonamide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and two sulfonamide groups at the third and fifth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyridine-3,5-disulfonamide typically involves multi-step reactions starting from pyridine derivatives. One common method includes the sulfonation of 2-aminopyridine followed by the introduction of sulfonamide groups. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid, and the reactions are carried out under controlled temperatures to ensure the selective introduction of sulfonamide groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyridine-3,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino group and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
2-Aminopyridine-3,5-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Aminopyridine-3,5-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amino group can also participate in interactions with other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the sulfonamide groups and has different chemical properties and applications.
3,5-Diaminopyridine: Contains two amino groups instead of sulfonamide groups, leading to different reactivity and biological activity.
2-Aminopyrimidine: A structurally similar compound with a pyrimidine ring instead of a pyridine ring, used in different applications.
Uniqueness
2-Aminopyridine-3,5-disulfonamide is unique due to the presence of both an amino group and two sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H8N4O4S2 |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-aminopyridine-3,5-disulfonamide |
InChI |
InChI=1S/C5H8N4O4S2/c6-5-4(15(8,12)13)1-3(2-9-5)14(7,10)11/h1-2H,(H2,6,9)(H2,7,10,11)(H2,8,12,13) |
InChI Key |
NMLMEKMIQMBVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


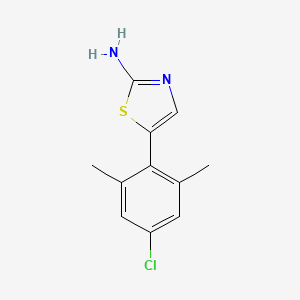
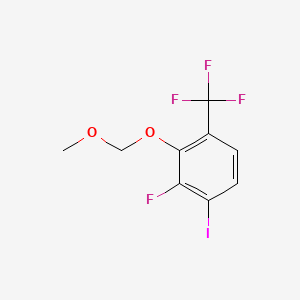
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
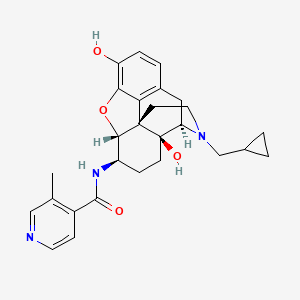

![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)

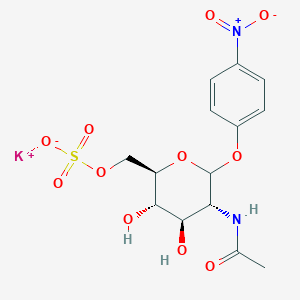
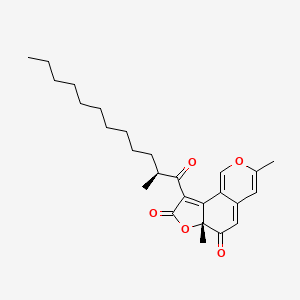
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
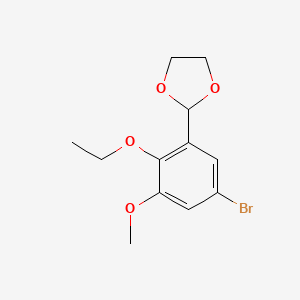
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
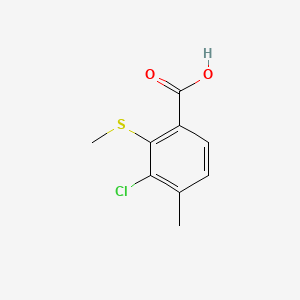
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
